

An In-Depth Technical Guide to 5-Nitrophthalazine: Synthesis, Characterization, and Reactivity

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Compound of Interest

Compound Name: 5-Nitrophthalazine

Cat. No.: B1310618

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Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **5-nitrophthalazine**, a heterocyclic nitroaromatic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, predicted reactivity, and potential applications of **5-nitrophthalazine**, supported by established chemical principles and relevant literature. Experimental protocols for its synthesis and characterization are provided, alongside a discussion of its chemical reactivity, with a focus on the reduction of the nitro group and nucleophilic aromatic substitution. Safety and handling considerations are also addressed. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and the development of novel organic materials.

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group onto the phthalazine scaffold, as in **5-nitrophthalazine**, profoundly influences the molecule's electronic properties, reactivity, and biological profile. The strong electron-withdrawing nature of the nitro group activates the aromatic system towards certain chemical transformations, making **5-nitrophthalazine** a versatile intermediate for the synthesis of a wide array of functionalized phthalazine derivatives.

Understanding the core characteristics of this molecule is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-nitrophthalazine** is essential for its handling, storage, and application in chemical synthesis.

Chemical Structure and Identifiers

- IUPAC Name: **5-nitrophthalazine**[\[1\]](#)
- CAS Number: 89898-86-2[\[1\]](#)
- Molecular Formula: C₈H₅N₃O₂[\[1\]](#)
- Molecular Weight: 175.14 g/mol [\[1\]](#)
- SMILES: C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][\[1\]](#)
- InChI: InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H[\[1\]](#)

Physical Properties

The physical properties of **5-nitrophthalazine** are summarized in the table below. These values are critical for designing reaction conditions and purification procedures.

Property	Value	Source
Appearance	Expected to be a crystalline solid	[2]
Melting Point	187-190 °C	[3]
Boiling Point (predicted)	421.5 °C at 760 mmHg	
Density (predicted)	1.437 g/cm ³	
Flash Point (predicted)	208.7 °C	

Solubility Profile

While quantitative solubility data for **5-nitrophthalazine** is not readily available in the literature, its solubility can be predicted based on the "like dissolves like" principle. The presence of the polar nitro group and the nitrogen atoms in the phthalazine ring suggests some solubility in polar organic solvents. However, the dominant aromatic structure indicates that it will likely exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar solvents and water.

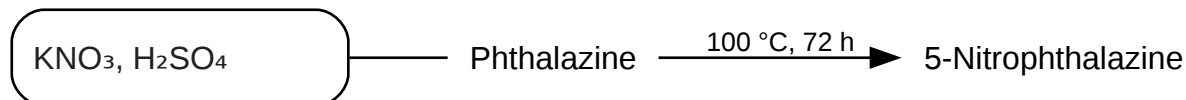
Solvent Class	Predicted Solubility	Rationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)	High	The polarity of these solvents can effectively solvate the polar regions of the molecule.
Polar Protic (e.g., Ethanol, Methanol)	Moderate	Hydrogen bonding with the nitro group and ring nitrogens is possible, but the large aromatic core may limit extensive solubility.
Chlorinated (e.g., Dichloromethane, Chloroform)	Moderate to Low	The moderate polarity of these solvents may allow for some dissolution.
Nonpolar (e.g., Hexane, Toluene)	Low	The overall polarity of 5-nitrophthalazine is too high for significant solubility in nonpolar solvents.
Aqueous	Very Low	The hydrophobic nature of the bicyclic aromatic system will dominate, leading to poor water solubility.

Synthesis of 5-Nitrophthalazine

5-Nitrophthalazine can be synthesized via the nitration of phthalazine. The following protocol is adapted from the literature and provides a reliable method for its preparation in a laboratory

setting.

Reaction Scheme



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Caption: Synthesis of **5-Nitrophthalazine** from Phthalazine.

Experimental Protocol

Materials:

- Phthalazine (2,3-diazanaphthalene)
- Concentrated Sulfuric Acid (H_2SO_4)
- Potassium Nitrate (KNO_3)
- Ice
- Ammonium Hydroxide solution
- Deionized Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid.
- Heat the mixture to 100 °C.
- Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate in small portions.
- Maintain the reaction temperature at 100 °C for 72 hours.
- After the reaction is complete, cool the mixture to room temperature.

- Slowly pour the reaction mixture into a beaker containing ice water.
- Neutralize the solution to a neutral pH with ammonium hydroxide solution, which will result in the formation of a yellow-brown precipitate.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold deionized water and dry it to obtain **5-nitrophthalazine**.

Expected Yield: Approximately 56%.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized **5-nitrophthalazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (^1H) and carbon- 13 (^{13}C) NMR spectra of **5-nitrophthalazine** exhibit characteristic signals that correspond to the unique chemical environments of the nuclei.

^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.2	s	1H	H-4
9.98	s	1H	H-1
8.84	d, J = 7.4 Hz	1H	H-6
8.59	d, J = 7.6 Hz	1H	H-8
8.20	dd, J = 7.4, 7.9 Hz	1H	H-7

^{13}C NMR (100.17 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Assignment
152.1	C-4
146.3	C-1
141.0	C-8a
133.2	C-7
131.8	C-4a
130.0	C-5
127.4	C-8
118.7	C-6

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific experimental spectrum for **5-nitrophthalazine** is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm^{-1})	Vibration	Intensity
3100-3000	Aromatic C-H stretch	Medium
1600-1450	Aromatic C=C stretch	Medium to Strong
1570-1490	Asymmetric NO_2 stretch	Strong
1390-1300	Symmetric NO_2 stretch	Strong
850-750	C-N stretch	Medium
800-600	Aromatic C-H out-of-plane bend	Strong

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **5-nitrophthalazine** is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of

the phthalazine ring and the presence of the nitro group.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): $m/z = 175$
- Loss of NO_2 : A significant fragment at $m/z = 129$, corresponding to the loss of the nitro group (46 Da).
- Loss of NO and CO: Sequential loss of nitric oxide (30 Da) and carbon monoxide (28 Da) from the molecular ion is a common fragmentation pathway for nitroaromatic compounds.
- Phthalazine Cation Radical: The fragment at $m/z = 129$ may further fragment in a manner characteristic of the phthalazine ring system.

Chemical Reactivity

The chemical reactivity of **5-nitrophthalazine** is dominated by the interplay between the electron-deficient phthalazine ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

The nitro group of **5-nitrophthalazine** can be readily reduced to an amino group, yielding 5-aminophthalazine, a valuable building block for the synthesis of various bioactive molecules. A variety of reducing agents can be employed for this transformation.

Caption: Reduction of **5-Nitrophthalazine** to 5-Aminophthalazine.

Causality in Reagent Choice:

- Catalytic Hydrogenation ($H_2/Pd-C$): This is a clean and efficient method, often providing high yields. However, it may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).
- Metal/Acid Reduction (e.g., $SnCl_2/HCl$, Fe/HCl): These are classic and robust methods for nitro group reduction. They are often chemoselective for the nitro group in the presence of other reducible functionalities.

- Transfer Hydrogenation (e.g., Hydrazine/Pd-C): This method avoids the need for a pressurized hydrogen atmosphere, making it a safer alternative in some laboratory settings.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of the electron-withdrawing nitro group, coupled with the inherent electron deficiency of the diazine ring, makes the phthalazine core of **5-nitrophthalazine** susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.

Caption: General scheme for S_NAr on a **5-nitrophthalazine** derivative.

Mechanistic Insight:

The S_NAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product. For **5-nitrophthalazine** itself, a direct S_NAr reaction would involve the displacement of a hydride ion, which is generally unfavorable. Therefore, this reaction is most relevant for derivatives of **5-nitrophthalazine** that possess a good leaving group (e.g., a halogen) at a position activated by the nitro group.

Potential Applications

While specific applications of **5-nitrophthalazine** are not extensively documented, its structure suggests significant potential in several areas of chemical research and development.

- Medicinal Chemistry: As a precursor to 5-aminophthalazine and other derivatives, it can be used in the synthesis of compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial agents. The phthalazine scaffold is a known pharmacophore in a variety of drugs.
- Materials Science: Nitroaromatic compounds are known to have interesting optical and electronic properties. **5-Nitrophthalazine** and its derivatives could be explored for applications in nonlinear optics, as components of charge-transfer complexes, or as building blocks for novel polymers.

- Chemosensors: The electron-deficient nature of the **5-nitrophthalazine** ring system could be exploited in the design of chemosensors for the detection of electron-rich analytes.

Safety and Handling

As with all nitroaromatic compounds, **5-nitrophthalazine** should be handled with care in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Toxicology: Specific toxicological data such as the LD50 for **5-nitrophthalazine** is not available. However, nitroaromatic compounds as a class can be toxic and may cause methemoglobinemia. All necessary precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

5-Nitrophthalazine is a versatile heterocyclic compound with a rich potential for chemical transformations. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic techniques. The presence of the nitro group not only activates the molecule for further functionalization via reduction and nucleophilic aromatic substitution but also imbues it with properties that may be of interest in materials science. This guide provides a solid foundation for researchers looking to explore the chemistry and applications of this intriguing molecule, paving the way for future discoveries in drug development and beyond.

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